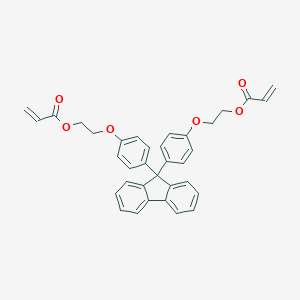
(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene involves atom-efficient methods and cleaner production processes. One method described the epoxide ring-opening esterification of 9,9-bis[4-(glycidyloxy)phenyl]fluorene with acrylic acid, catalyzed by onium salts, notably tetrabutylphosphonium bromide, achieving a 90% yield in a reaction minimizing chemical waste production (Jung et al., 2011). Another approach utilized heteropoly acid catalysis for the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene, highlighting its environmental benefits (Liu & E, 2023).
Molecular Structure Analysis
The molecular structure of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene has been characterized through various spectroscopic techniques, such as NMR and FTIR, indicating its complex architecture suitable for further functionalization and polymerization (Seesukphronrarak et al., 2019).
Chemical Reactions and Properties
This compound is versatile in reactions forming polymers with desirable properties. For instance, it can undergo nucleophilic substitution reactions to introduce fluorinated or other functional groups, enhancing solubility and thermal stability in the resulting polymers (Yang & Chiang, 2004).
Physical Properties Analysis
Polymers derived from 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene exhibit high glass transition temperatures, solubility in organic solvents, and form transparent, flexible films. These materials show excellent thermal stability, with significant weight loss only occurring at high temperatures, indicating their potential for high-performance applications (Hsiao et al., 1999).
Chemical Properties Analysis
The chemical properties of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene and its derivatives are characterized by their reactivity towards various polymerization processes, ability to form cross-linked networks, and the introduction of functional groups that enhance the polymers' overall performance. Such modifications have led to the development of polymers with tailored properties for specific applications, including optical materials and coatings (Yu et al., 2023).
Aplicaciones Científicas De Investigación
Síntesis de Poli(DL-láctido) que Contiene Estructuras de Fluoreno
Los grupos hidroxilo (-OH) del 9,9-bis[4-(2-hidroxi-3-acriloiloxipropoxi)fenil]fluoreno (BPF) se utilizan como iniciadores en la reacción de polimerización de apertura de anillo con monómeros de DL-láctido en diferentes relaciones molares para sintetizar un polímero de Poli(DL-láctido) que contiene una estructura de bisfenol fluoreno y grupos funcionales acrilato (DL-BPF) . La estructura y el rango de peso molecular de este polímero se analizaron mediante RMN (1H, 13C) y cromatografía de permeación en gel .
Fotoentrecruzamiento de DL-BPF
DL-BPF se somete a fotoentrecruzamiento utilizando el fotoiniciador Omnirad 1173, lo que da como resultado la formación de un polímero entrecruzado ópticamente transparente . Se analizó el contenido de gel, el índice de refracción, la estabilidad térmica (mediante termografía de barrido diferencial (DSC) y análisis termogravimétrico (TGA)) del polímero entrecruzado, así como las pruebas de citotoxicidad .
Síntesis de 9,9-bis[4-(2-hidroxietoxi)fenil]fluoreno
El 9,9-bis[4-(2-hidroxietoxi)fenil]fluoreno se obtiene simplemente por la condensación de fenoxietanol con fluoren-9-ona utilizando una montmorillonita intercambiada con cationes de Ti como catalizador ácido sólido fuerte .
Mecanismo De Acción
Target of Action
It is known to be a monofunctional, monomeric, and optical initiator . It is a bifunctional molecule that can polymerize with other molecules to form polyesters .
Mode of Action
The compound is an important crosslinking agent widely used in photo-curable resins, optical fiber materials, coatings, and adhesives . It can undergo crosslinking reactions when exposed to ultraviolet light or electron beam irradiation, curing the material and imparting excellent mechanical and chemical resistance properties to the material .
Result of Action
The result of the action of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene is the formation of crosslinked polymers with excellent mechanical and chemical resistance properties . These properties make the resulting materials suitable for use in a variety of applications, including photo-curable resins, optical fiber materials, coatings, and adhesives .
Action Environment
The action of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene is influenced by environmental factors such as light and heat. The compound undergoes crosslinking reactions when exposed to ultraviolet light or electron beam irradiation . The stability and efficacy of the compound may also be influenced by factors such as the presence of other chemicals and the physical conditions of the environment.
Propiedades
IUPAC Name |
2-[4-[9-[4-(2-prop-2-enoyloxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30O6/c1-3-33(36)40-23-21-38-27-17-13-25(14-18-27)35(26-15-19-28(20-16-26)39-22-24-41-34(37)4-2)31-11-7-5-9-29(31)30-10-6-8-12-32(30)35/h3-20H,1-2,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPMSWJCWKUXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
246858-42-4, 917867-33-5, 917867-34-6 | |
| Record name | 2-Propenoic acid, 1,1′-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxy-2,1-ethanediyl)] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246858-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(9H-fluoren-9-ylidenedi-4,1-phenylene)bis[ω-[(1-oxo-2-propen-1-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917867-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(9H-fluoren-9-ylidenedi-4,1-phenylene)bis[ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917867-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00590996 | |
| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]ethane-2,1-diyl} diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161182-73-6 | |
| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]ethane-2,1-diyl} diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid 9H-fluoren-9-ylidene-bis(4,1-phenyleneoxy-2,1-ethanediyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene investigated as a material for optical applications?
A1: 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene is highly desirable for optical applications due to its ability to achieve a high refractive index. This is crucial for enhancing the performance of optical components. For instance, incorporating this compound into the prism layer of a prism sheet significantly improves the sheet's optical performance, leading to increased efficiency in LCD backlight units []. This enhancement is directly related to the compound's aromatic groups, which contribute to its high refractive index.
Q2: How does the incorporation of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene impact the brightness of LCD backlight units?
A2: Studies have shown that using 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene in the prism layer of an LCD backlight unit can increase the refractive index to 1.58 []. This higher refractive index enhances the light extraction efficiency of the prism sheet, directly contributing to a brighter backlight.
Q3: Beyond LCD backlight units, are there other applications where the high refractive index of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene is advantageous?
A3: Yes, the high refractive index of this compound makes it suitable for developing advanced optical components like super-resolution imaging lenses [, ]. When used to create colloidal polymer microspheres, its high refractive index allows these microspheres to function as microlenses. These microlenses excel at capturing evanescent waves, which carry high-resolution information, enabling optical microscopes to resolve features significantly smaller than their typical diffraction limit. Researchers have demonstrated the ability to resolve features as small as 60 nm using these microspheres []. Further development led to the creation of hybrid microspheres incorporating 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene with Zirconium Dioxide (ZrO2), achieving resolutions down to 45 nm [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




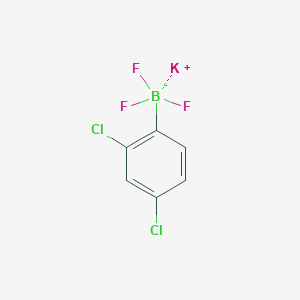
![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)
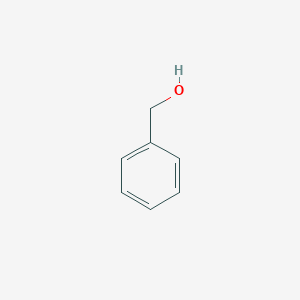


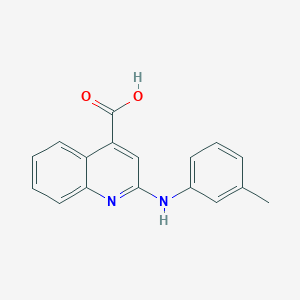
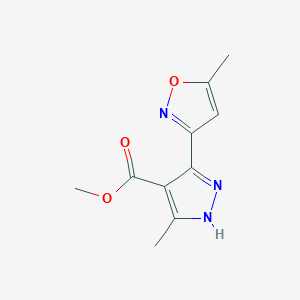
![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)
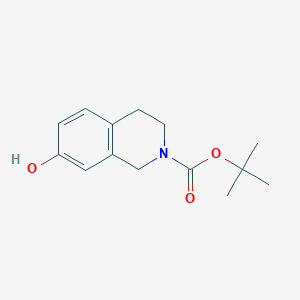

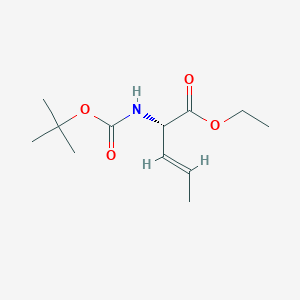
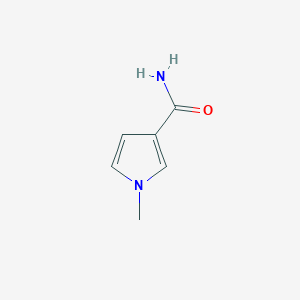
![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)